5-FLUORO-2-METHOXY-N-{2-[METHYL(PHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE
Overview
Description
5-Fluoro-2-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzene-1-sulfonamide typically involves multiple steps, including the introduction of the fluorine and methoxy groups, followed by the formation of the sulfonamide linkage. One common synthetic route involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methanol and a base such as sodium hydroxide for methoxylation.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
5-Fluoro-2-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial agent due to its sulfonamide structure.
Biological Studies: Investigation of its effects on various biological pathways and targets.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in microorganisms, which is essential for their growth and replication. This inhibition leads to the antimicrobial activity of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzoic acid: Similar structure but lacks the sulfonamide group.
5-Fluoro-2-methylbenzoic acid: Similar structure with a methyl group instead of a methoxy group.
Sulfanilamide: A classic sulfonamide with antimicrobial properties.
Uniqueness
5-Fluoro-2-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzene-1-sulfonamide is unique due to the combination of the fluorine, methoxy, and sulfonamide groups, which confer distinct chemical and biological properties. This combination enhances its potential as an antimicrobial agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(N-methylanilino)ethyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-19(14-6-4-3-5-7-14)11-10-18-23(20,21)16-12-13(17)8-9-15(16)22-2/h3-9,12,18H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBMFDOPRIAXLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNS(=O)(=O)C1=C(C=CC(=C1)F)OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.